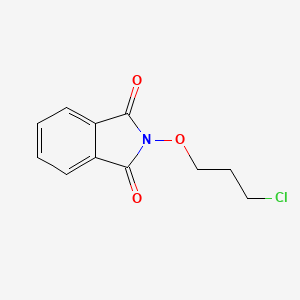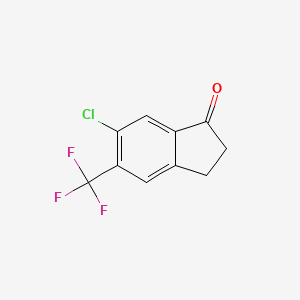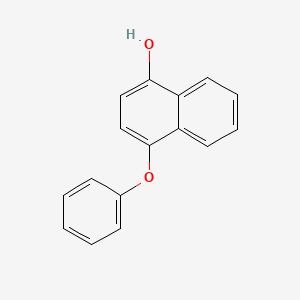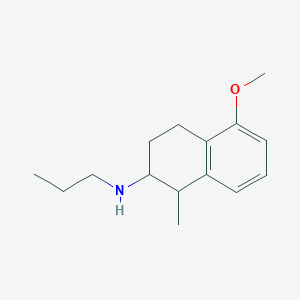![molecular formula C11H14N4O2 B11873193 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 21254-08-0](/img/structure/B11873193.png)
1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé est connu pour ses caractéristiques structurales uniques, qui comprennent un noyau pyrazolo[3,4-d]pyrimidine fusionné à un groupe cyclohexyle. La présence de ces motifs structuraux confère au composé des activités biologiques distinctes, ce qui en fait un candidat précieux pour le développement de médicaments et d'autres applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la cyclohexylamine avec un dérivé de pyrazole approprié, suivie d'une cyclisation avec un précurseur de pyrimidine. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et de catalyseurs comme la triéthylamine ou le carbonate de potassium .
Méthodes de production industrielle : Dans un contexte industriel, la production de ce composé peut impliquer des réactions en lots à grande échelle avec des paramètres réactionnels optimisés pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut encore améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction utilisant des agents tels que le borohydrure de sodium peuvent modifier les propriétés électroniques du composé.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Dérivés halogénés en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du composé original, qui peuvent présenter des activités biologiques et des propriétés physicochimiques différentes .
Applications de recherche scientifique
Chimie : Le composé sert de bloc de construction précieux pour la synthèse de systèmes hétérocycliques plus complexes.
Biologie : Il a montré un potentiel prometteur en tant qu'inhibiteur de certaines enzymes et de certains récepteurs, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine : La capacité du composé à moduler les voies biologiques a conduit à son étude en tant qu'agent thérapeutique potentiel pour des maladies telles que le cancer et les maladies neurodégénératives.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité des kinases dépendantes des cyclines (CDK), qui jouent un rôle crucial dans la régulation du cycle cellulaire. En se liant au site actif de ces enzymes, le composé peut empêcher leur fonction normale, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses . De plus, l'interaction du composé avec d'autres voies moléculaires peut moduler divers processus biologiques, contribuant à son potentiel thérapeutique .
Composés similaires :
Pyrazolo[3,4-d]pyrimidine : Un composé étroitement lié présentant des caractéristiques structurales similaires mais sans le groupe cyclohexyle.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé hétérocyclique avec un motif de fusion différent et une activité biologique différente.
Unicité : this compound se distingue par la présence du groupe cyclohexyle, qui confère des propriétés stériques et électroniques uniques. Cette caractéristique structurale améliore la capacité du composé à interagir avec des cibles moléculaires spécifiques, ce qui en fait un inhibiteur plus puissant et plus sélectif par rapport à ses analogues .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: The compound’s ability to modulate biological pathways has led to its investigation as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s interaction with other molecular pathways can modulate various biological processes, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features but lacking the cyclohexyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a different fusion pattern and biological activity.
Uniqueness: 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature enhances the compound’s ability to interact with specific molecular targets, making it a more potent and selective inhibitor compared to its analogs .
Propriétés
Numéro CAS |
21254-08-0 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-cyclohexyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H14N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h6-7H,1-5H2,(H2,13,14,16,17) |
Clé InChI |
SLRWDWMFCNCTRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3=C(C=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)



![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)


